molecular formula C20H18F2N2O4S2 B2934190 N-(2-furylmethyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-2-sulfonamide CAS No. 1116017-44-7

N-(2-furylmethyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-2-sulfonamide

Cat. No. B2934190
CAS RN: 1116017-44-7
M. Wt: 452.49
InChI Key: QNECPYVSKWCFTP-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-2-sulfonamide, also known as Furosemide, is a widely used diuretic agent. It is a sulfonamide derivative and belongs to the class of loop diuretics. Furosemide is commonly used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.

Scientific Research Applications

Synthesis and Potential Applications

Novel Synthesis Methods : Research has explored novel synthetic pathways for creating compounds with similar structures, emphasizing the chemical versatility and potential for generating new molecules with desirable properties. For instance, the synthesis of related sulfonamide compounds involves reactions that can lead to innovative pharmaceuticals and materials (Abdel-Sattar S. Hamad & A. Hashem, 2002).

Antioxidant Activity : Sulfonamide-linked compounds, including those with oxadiazole structures, have been synthesized and evaluated for their antioxidant capabilities. Certain derivatives have shown potential as antioxidants, suggesting applications in protecting cells from oxidative stress (A. Padmaja et al., 2014).

Potential Industrial and Environmental Applications

Corrosion Inhibition : Derivatives of oxadiazole, a related chemical structure, have been assessed for their ability to inhibit corrosion of metals in acidic environments. This research implies potential applications in industries where metal preservation is crucial (P. Ammal et al., 2018).

Antimicrobial and Antitubercular Agents : Compounds containing sulfonamide and oxadiazole moieties have been designed, synthesized, and evaluated for their antimicrobial and antitubercular activities. Such studies indicate the potential for developing new drugs to combat bacterial infections and tuberculosis (Ramesh M. Shingare et al., 2022).

properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4S2/c1-24(30(26,27)17-5-3-16(28-2)4-6-17)18-7-8-29-19(18)20(25)23-12-13-9-14(21)11-15(22)10-13/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNECPYVSKWCFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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